N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,5-dimethylphenyl group and a 4-methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2,5-dimethylphenylamine with butanoyl chloride to form N-(2,5-dimethylphenyl)butanamide.
Thioether Formation: The next step involves the reaction of the amide with 4-methoxyphenylthiol in the presence of a suitable base, such as sodium hydride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)butanamide: Lacks the 4-methoxyphenylthio group.
N-(2,5-dimethylphenyl)-4-((4-hydroxyphenyl)thio)butanamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide is unique due to the presence of both the 2,5-dimethylphenyl and 4-methoxyphenylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-6-7-15(2)18(13-14)20-19(21)5-4-12-23-17-10-8-16(22-3)9-11-17/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQMZCGEOISAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCSC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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